![molecular formula C29H34N2O2 B124359 [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate CAS No. 149848-09-9](/img/structure/B124359.png)
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in scientific research due to its unique properties.
作用机制
The mechanism of action of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate involves its binding to the serotonin 5-HT1A receptor. This results in the activation of downstream signaling pathways, which ultimately leads to the regulation of mood and anxiety.
生化和生理效应
Studies have shown that [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate has anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood.
实验室实验的优点和局限性
One advantage of using [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate in lab experiments is its specificity for the serotonin 5-HT1A receptor. This allows for more targeted studies on the role of this receptor in mood and anxiety regulation. However, one limitation is that its effects may not translate directly to humans, and further studies are needed to determine its clinical potential.
未来方向
There are several potential future directions for the study of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate. One direction is the development of new drugs based on its structure that have improved efficacy and fewer side effects. Another direction is the study of its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Finally, more studies are needed to determine its clinical potential and safety in humans.
Conclusion:
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate is a promising compound for scientific research due to its unique properties and potential application in the development of new antidepressant and anxiolytic drugs. Its specificity for the serotonin 5-HT1A receptor allows for more targeted studies on the role of this receptor in mood and anxiety regulation. However, further studies are needed to determine its clinical potential and safety in humans.
合成方法
The synthesis of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-3-(4-bromophenyl)propan-1-one with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propanoic acid to yield the final product.
科学研究应用
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
属性
CAS 编号 |
149848-09-9 |
|---|---|
产品名称 |
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate |
分子式 |
C29H34N2O2 |
分子量 |
442.6 g/mol |
IUPAC 名称 |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3 |
InChI 键 |
KYZDOONPMHFTHG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenyl-propyl] propanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



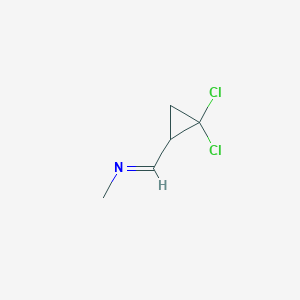
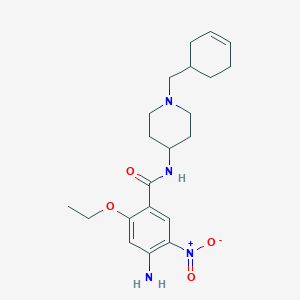
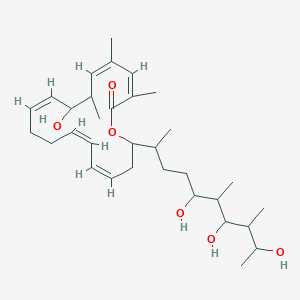
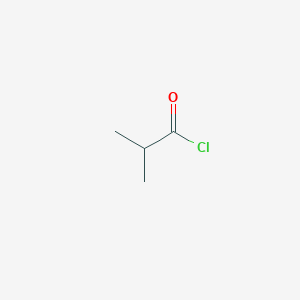
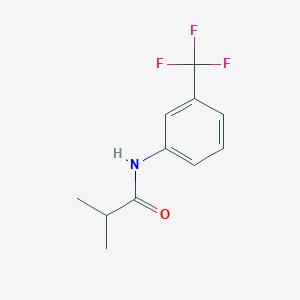
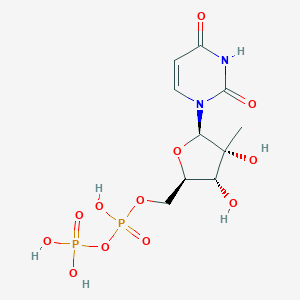
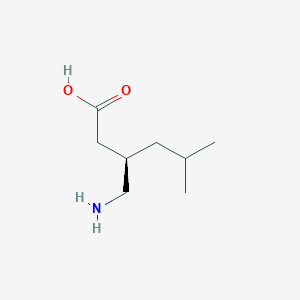
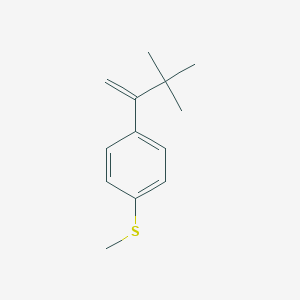
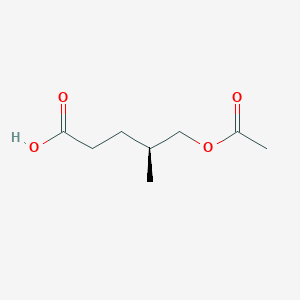
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
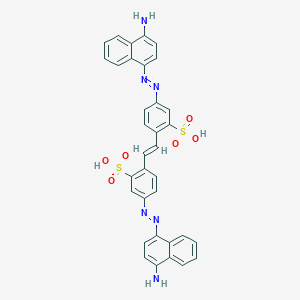
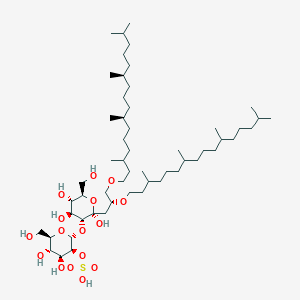
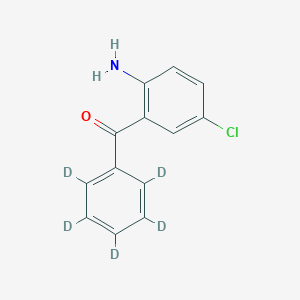
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)